molecular formula C11H12OS B8480848 5-(Allyloxy)-1,3-dihydro-2-benzothiophene

5-(Allyloxy)-1,3-dihydro-2-benzothiophene

Cat. No. B8480848
M. Wt: 192.28 g/mol
InChI Key: GNQTWGOKMKNGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Allyloxy)-1,3-dihydro-2-benzothiophene is a useful research compound. Its molecular formula is C11H12OS and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Allyloxy)-1,3-dihydro-2-benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Allyloxy)-1,3-dihydro-2-benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Allyloxy)-1,3-dihydro-2-benzothiophene

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

5-prop-2-enoxy-1,3-dihydro-2-benzothiophene

InChI

InChI=1S/C11H12OS/c1-2-5-12-11-4-3-9-7-13-8-10(9)6-11/h2-4,6H,1,5,7-8H2

InChI Key

GNQTWGOKMKNGSA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(CSC2)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crude diol from stage (i) (3.5 g, 18 mmol) was dissolved in DCM (60 mL) and treated with Et3N (10 mL, 72 mmol) and the solution was cooled to 0° C. Methanesulfonyl chloride (4.2 mL, 54 mmol) was added dropwise and the solution was stirred for 1 h being allowed to reach room temperature. The reaction was then quenched by the addition of water followed by 2M HCl (50 mL). The DCM layer was separated and the aqueous layer was re-extracted with DCM (50 mL). The combined organic fractions were washed with water (50 mL), dried (MgSO4) and concentrated to a volume of ca. 30 mL. Benzyltriethylammonium chloride (1 g) was added followed by a solution of sodium sulfide (5 g, 91 mmol) in water (50 mL). The mixture was stirred rapidly under a nitrogen atmosphere for 15 h. The organic layer was separated and the aqueous layer was re-extracted with DCM (50 mL). The combined organic layers were dried (MgSO4) and evaporated to a yellow oil. Flash chromatography afforded two fractions; the first was pure product and the second product contaminated with dimeric material. Trituration of the second fraction caused crystallisation of the dimeric material which was removed by filtration. The filtrate was combined with the first chromatography fraction to afford the desired product (800 mg, 23%); δH (CDCl3, 400 MHz) 4.16 (2H, s), 4.19 (2H, s), 4.48 (2H, m), 5.26 (1H, d), 5.37 (1H, d), 5.95-6.06 (1H, m), 6.74 (2H, m), 7.09 (1H, d).
Name
diol
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
23%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.